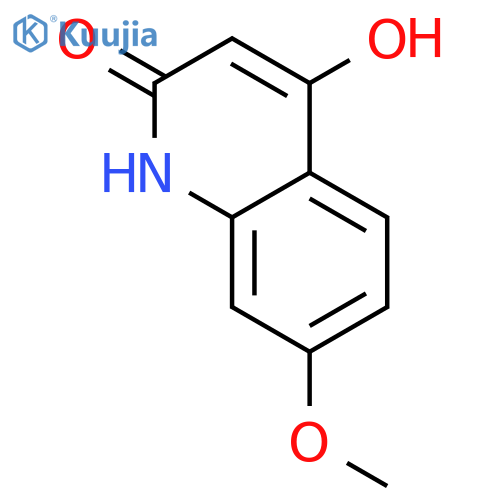

Cas no 27037-34-9 (4-Hydroxy-7-methoxy-1H-quinolin-2-one)

4-Hydroxy-7-methoxy-1H-quinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-7-methoxy-1H-quinolin-2-one

- 4-Hydroxy-7-methoxy-2H-quinolin-2-one

- 4-Hydroxy-7-methoxyquinolin-2(1H)-one

- 2(1H)-Quinolinone,4-hydroxy-7-methoxy

- 2-hydroxy-7-methoxy-1H-quinolin-4-one

- 4-Hydroxy-7-methoxy-2(1H)-chinolin

- 4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline

- 4-Hydroxy-7-methoxycarbostyril

- 4-hydroxy-7-methoxyquinoline-2(1H)-one

- 7-methoxy-4-hydroxyquinoline-2(1H)-one

- QUI088

- 2(1H)-Quinolinone, 4-hydroxy-7-methoxy-

- 7-Methoxyquinoline-2,4-diol

- 2-Hydroxy-7-methoxyquinolin-4(1H)-one

- 2,4-Dihydroxy-7-methoxyquinoline

- 4-hydroxy-7-methoxy-1,2-dihydroquinolin-2-one

- FCH839437

- RW1166

- VQ10486

- HQ11329

- 2(1H)-Quinolinone,4-hydrox

- DS-10538

- SCHEMBL743131

- 27037-34-9

- AM20051015

- AKOS002390458

- FT-0638662

- DTXSID30716066

- MFCD00101261

- J-515510

- CS-0097851

- SB36309

- DB-006837

-

- MDL: MFCD00101261

- インチ: 1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13)

- InChIKey: RUWKOLGTLOFEMK-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2C(=C([H])C(N([H])C=2C=1[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 191.058243g/mol

- ひょうめんでんか: 0

- XLogP3: 0.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 191.058243g/mol

- 単一同位体質量: 191.058243g/mol

- 水素結合トポロジー分子極性表面積: 58.6Ų

- 重原子数: 14

- 複雑さ: 275

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.355

- ふってん: 356.7℃/760mmHg

- フラッシュポイント: 169.5°C

- 屈折率: 1.623

- PSA: 62.32000

- LogP: 1.24230

4-Hydroxy-7-methoxy-1H-quinolin-2-one セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

4-Hydroxy-7-methoxy-1H-quinolin-2-one 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Hydroxy-7-methoxy-1H-quinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H876800-500mg |

4-Hydroxy-7-methoxyquinolin-2(1H)-one |

27037-34-9 | 500mg |

$ 250.00 | 2022-06-04 | ||

| Enamine | EN300-203078-2.5g |

4-hydroxy-7-methoxy-1,2-dihydroquinolin-2-one |

27037-34-9 | 2.5g |

$1701.0 | 2023-09-16 | ||

| Apollo Scientific | OR925894-1g |

4-Hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 97% | 1g |

£54.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AG077-5g |

4-Hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 97% | 5g |

4190.0CNY | 2021-07-12 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0083-1g |

4-Hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 97% | 1g |

932.85CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0083-100mg |

4-Hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 97% | 100mg |

636.03CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AG077-1g |

4-Hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 97% | 1g |

1137.0CNY | 2021-07-12 | |

| TRC | H876800-50mg |

4-Hydroxy-7-methoxyquinolin-2(1H)-one |

27037-34-9 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM144249-250mg |

4-Hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 95%+ | 250mg |

$58 | 2023-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD732-1G |

4-hydroxy-7-methoxy-1H-quinolin-2-one |

27037-34-9 | 95% | 1g |

¥442.00 | 2023-04-29 |

4-Hydroxy-7-methoxy-1H-quinolin-2-one 関連文献

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

4-Hydroxy-7-methoxy-1H-quinolin-2-oneに関する追加情報

Introduction to 4-Hydroxy-7-methoxy-1H-quinolin-2-one (CAS No. 27037-34-9)

4-Hydroxy-7-methoxy-1H-quinolin-2-one, identified by its Chemical Abstracts Service (CAS) number 27037-34-9, is a heterocyclic organic compound belonging to the quinoline family. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its versatile structural framework and potential biological activities. Quinoline derivatives are well-documented for their pharmacological properties, making them valuable scaffolds in drug discovery and development.

The molecular structure of 4-Hydroxy-7-methoxy-1H-quinolin-2-one features a quinoline core substituted with a hydroxyl group at the 4-position and a methoxy group at the 7-position. This specific arrangement contributes to its unique chemical reactivity and interaction with biological targets. The presence of both hydroxyl and methoxy functional groups enhances its solubility in polar solvents, facilitating its use in various biochemical assays and synthetic pathways.

In recent years, 4-Hydroxy-7-methoxy-1H-quinolin-2-one has been explored for its potential applications in medicinal chemistry. Its quinoline backbone is a common motif in antimalarial, antibacterial, and anticancer agents. The hydroxyl and methoxy substituents provide opportunities for further chemical modifications, enabling the synthesis of novel derivatives with enhanced therapeutic profiles. Researchers have leveraged these structural features to develop compounds with improved selectivity and reduced toxicity.

One of the most compelling aspects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one is its role as a precursor in the synthesis of more complex pharmacophores. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The quinoline scaffold interacts with ATP-binding pockets in kinases, disrupting their function and inhibiting tumor growth. The hydroxyl and methoxy groups can be further functionalized to optimize binding affinity and metabolic stability.

Recent studies have highlighted the anti-inflammatory properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one derivatives. In preclinical models, these compounds have demonstrated efficacy in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory enzymes. The hydroxyl group at the 4-position appears to be particularly important for these effects, as it allows for hydrogen bonding interactions with biological targets. This has opened up new avenues for exploring quinoline derivatives as potential treatments for chronic inflammatory diseases such as rheumatoid arthritis.

The synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions starting from readily available quinoline precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the hydroxyl and methoxy groups with high precision.

From a computational chemistry perspective, 4-Hydroxy-7-methoxy-1H-quinolin-2-one has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the binding modes of quinoline derivatives at various receptors, guiding the design of next-generation drugs. The combination of experimental synthesis and computational analysis has accelerated the discovery process for novel therapeutic agents.

The pharmacokinetic properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one are also of interest due to their impact on drug efficacy and safety. Metabolic stability studies have revealed that the hydroxyl group can undergo oxidation, while the methoxy group may be demethylated under certain conditions. Understanding these metabolic pathways is crucial for optimizing drug formulations and minimizing side effects.

In conclusion, 4-Hydroxy-7-methoxy-1H-quinolin-2-one (CAS No. 27037-34-9) represents a promising compound in pharmaceutical research due to its structural versatility and potential biological activities. Its role as a precursor in drug development, along with its demonstrated anti-inflammatory properties, makes it a valuable candidate for further exploration. As synthetic methodologies continue to advance, new derivatives of this compound are likely to emerge with enhanced therapeutic benefits.

27037-34-9 (4-Hydroxy-7-methoxy-1H-quinolin-2-one) 関連製品

- 4698-11-7(10-Methoxy Iminostilbene)

- 19840-99-4(Carbostyril 124)

- 13676-00-1(6-Methoxyquinolin-2(1H)-one)

- 200814-17-1(1,8-Dihydro-8,8-dimethylpyrano2,3quinolin-2-one)

- 50868-74-1(3-Methoxy-2-methylacetanilide)

- 53902-12-8(tranilast)

- 86-95-3(2,4-Quinolinediol)

- 27037-34-9(4-Hydroxy-7-methoxy-1H-quinolin-2-one)

- 84088-42-6(Roquinimex)

- 147568-66-9(8-Hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)quinolin-2(1H)-one)